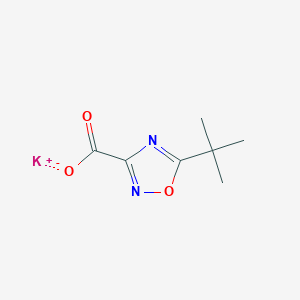

Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate

Description

Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic carboxylate salt featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group at the 5-position and a carboxylate anion at the 3-position, stabilized by a potassium counterion. This compound is of interest in medicinal chemistry and materials science due to the oxadiazole ring's electron-deficient nature and the tert-butyl group's steric and electronic effects.

Properties

IUPAC Name |

potassium;5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.K/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVQMZOBXOVQPR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9KN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of tert-butyl alcohol with potassium metal to form potassium tert-butoxide. This intermediate is then reacted with appropriate precursors to form the desired oxadiazole compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures around 100°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The tert-butyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium persulfate, reducing agents such as hydrosilanes, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while substitution reactions can introduce various functional groups in place of the tert-butyl group.

Scientific Research Applications

The 1,2,4-oxadiazole scaffold has been extensively studied for its biological activities, particularly as potential anticancer agents. Research indicates that derivatives of this compound can selectively inhibit certain enzymes and cancer cell lines.

Case Studies in Anticancer Activity

- Inhibition of Carbonic Anhydrases : A study demonstrated that several 1,2,4-oxadiazole derivatives exhibited selective inhibition against human carbonic anhydrases (hCA) involved in cancer progression. For instance, compounds showed K_i values in the nanomolar range against hCA IX and II, indicating their potential as therapeutic agents in cancer treatment .

- Cytotoxicity Against Cancer Cell Lines : Various derivatives of 1,2,4-oxadiazoles were tested against multiple cancer cell lines such as MCF-7 (breast cancer), PANC-1 (pancreatic cancer), and SK-MEL-2 (melanoma). Some compounds displayed IC_50 values lower than standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy .

Antimicrobial Properties

The antimicrobial potential of potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate has also been investigated. Modifications to the oxadiazole structure have led to compounds with significant activity against gastrointestinal pathogens.

Research Findings

- Targeting Pathogenic Bacteria : A study focused on developing antimicrobial agents using the oxadiazole framework identified compounds effective against Clostridioides difficile and multidrug-resistant Enterococcus faecium. These compounds were designed to remain active within the gastrointestinal tract while minimizing systemic absorption .

Synthesis and Material Science

The synthesis of this compound and its derivatives has been optimized through various chemical methodologies.

Synthesis Techniques

- One-Pot Synthesis : Recent advancements include a one-pot synthesis strategy that streamlines the preparation of substituted oxadiazoles from readily available carboxylic acids. This method enhances efficiency and reduces the need for multiple reaction steps .

- Characterization : The synthesized compounds have been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and assess purity .

Summary of Applications

The following table summarizes key applications of this compound based on recent research findings:

Mechanism of Action

The mechanism of action of Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the oxadiazole ring and tert-butyl group. These functional groups enable the compound to interact with molecular targets and pathways, facilitating bond formation and cleavage reactions. The compound’s reactivity is often mediated by radical pathways, especially in the presence of strong bases like potassium tert-butoxide .

Comparison with Similar Compounds

Research Findings and Trends

- Substituent Effects : tert-butyl groups at the 5-position (vs. 3-position) reduce steric hindrance near the carboxylate, enhancing reactivity in coupling reactions .

- Biological Activity : Oxadiazole carboxylates with tert-butyl groups show improved metabolic stability in preclinical studies compared to methyl or phenyl derivatives .

Biological Activity

Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- CAS Number : 2247616-84-6

- Molecular Formula : C7H9KN2O3

- Molecular Weight : 208.3 g/mol

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting critical enzymes involved in cellular processes. In anticancer applications, it may modulate receptor activity or enzyme function, leading to therapeutic outcomes .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. For instance:

- Antibacterial Activity : Studies indicate that derivatives of oxadiazole compounds can inhibit the growth of various bacterial strains, including Mycobacterium bovis and Clostridium difficile. The most active derivatives showed minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Clostridium difficile | 0.003–0.03 |

| Compound B | Neisseria gonorrhoeae | 0.03–0.125 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- In Vitro Studies : A panel of synthesized compounds related to oxadiazoles was tested against multiple cancer cell lines. One study reported that a related compound exhibited an IC50 value of approximately 9.4 µM against a range of cancer cell lines, indicating promising anticancer activity .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 (Breast) | 9.4 |

| Compound D | PC-3 (Prostate) | 12.5 |

Study on Antitumor Activity

In a study assessing the antitumor activity of several oxadiazole derivatives, researchers found that this compound exhibited significant cytotoxic effects on cancer cells. The study utilized a monolayer cell survival assay across various tumor histotypes, revealing that this compound could be a candidate for further preclinical development due to its selective activity against certain cancer types .

Antimicrobial Mechanism Exploration

Another investigation focused on the mechanism by which oxadiazole derivatives exert their antimicrobial effects. Molecular docking studies indicated that these compounds bind effectively to the active sites of key bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.